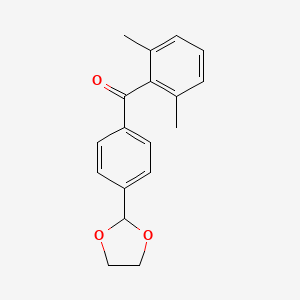

2,6-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

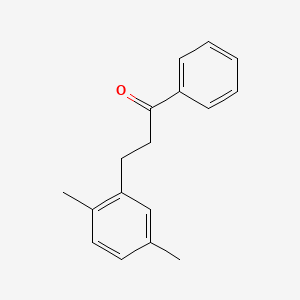

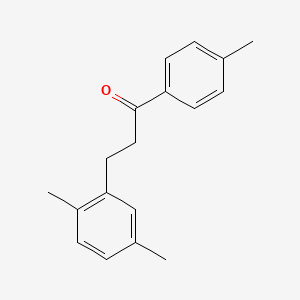

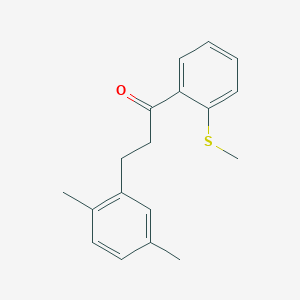

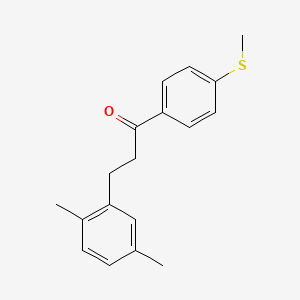

2,6-Dimethyl-4'-(1,3-dioxolan-2-yl)benzophenone, also known as 4-(1,3-dioxolan-2-yl)-2,6-dimethylbenzophenone, is a synthetic organic compound with a wide range of applications in the scientific research field. It is a white crystalline solid that is soluble in organic solvents. Its chemical structure is composed of a benzophenone core with a methyl group at the 2 and 6 positions and a dioxolane ring at the 4 position. It is an important intermediate in the synthesis of other compounds, and it has been used in the synthesis of pharmaceuticals, dyes, and other organic compounds.

Applications De Recherche Scientifique

Fungicidal and Chemical Applications

Fungicidal Activities

Compounds structurally similar to 2,6-Dimethyl-4'-(1,3-dioxolan-2-yl)benzophenone have demonstrated significant fungicidal activities. This is evident from the synthesis of derivatives involving ketalization of benzophenones and their subsequent use in alkylating sodium salts of imidazole or 1,2,4-triazole, which exhibit high fungicidal properties (Talismanov & Popkov, 2007).

Photoinduced Alkylation

In a study on photoinduced alkylation, the photosensitized hydrogen abstraction from 2-alkyl-1,3-dioxolanes by triplet benzophenone led to the generation of 1,3-dioxolan-2-yl radicals. These radicals were successfully trapped by α,β-unsaturated ketones, yielding monoprotected 1,4-diketones. The process shows promise as an alternative for the synthesis of 1,4-diketones via radical pathways (Mosca et al., 2001).

Photopolymerization Initiators

Novel Photoinitiators for Free Radical Polymerization

Benzophenone derivatives have been explored as photoinitiators for free radical polymerization. For instance, Benzophenone-di-1,3-dioxane (BP-DDO) was synthesized and found to efficiently initiate polymerization of acrylates and methacrylates, with an optimum cure rate influenced by the BP-DDO concentration and light intensity. Its performance was compared favorably against conventional benzophenone photoinitiators (Wang Kemin et al., 2011). Similarly, Benzophenone-1,3-dioxane (BP-DO) has been identified as a potential substitute for conventional initiator systems due to its capability as a hydrogen abstraction type photoinitiator for free radical polymerization without requiring an additional hydrogen donor (Kemin Wang et al., 2010).

Catalysis and Reactivity

Catalysis and Heterogeneous Condensation

The compound's derivatives have been investigated for their potential as catalysts and in heterogeneous condensation processes. In one study, glycerol's acid-catalyzed condensation with various aldehydes and ketones in the presence of different solid acids was explored. This process led to the formation of mixtures of [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols, with a particular focus on promoting the formation of [1,3]dioxan-5-ols as precursors for 1,3-propanediol derivatives (Deutsch, Martin, & Lieske, 2007).

Propriétés

IUPAC Name |

(2,6-dimethylphenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3/c1-12-4-3-5-13(2)16(12)17(19)14-6-8-15(9-7-14)18-20-10-11-21-18/h3-9,18H,10-11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIXMGGXAHGPDJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)C2=CC=C(C=C2)C3OCCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645117 |

Source

|

| Record name | (2,6-Dimethylphenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone | |

CAS RN |

898760-25-3 |

Source

|

| Record name | (2,6-Dimethylphenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,6-Dimethylphenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.